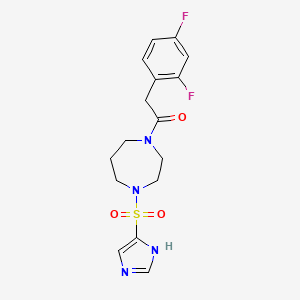
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2,4-difluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2,4-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C16H18F2N4O3S and its molecular weight is 384.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2,4-difluorophenyl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Imidazole ring : Contributes to its biological activity through interactions with biological targets.
- Diazepane moiety : Enhances binding affinity and specificity for certain receptors.
- Sulfonyl group : Increases reactivity and potential for forming hydrogen bonds with target proteins.
Molecular Formula : C16H17F2N5O3S
Molecular Weight : 402.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator for various receptors, including GABA-A receptors, influencing neurotransmission and offering therapeutic benefits in neurological disorders.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance:
- Inhibition of IDO1 : A study highlighted the effectiveness of related benzimidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune evasion. The derivatives showed low IC50 values in various cancer cell lines, suggesting high potency .
Neuropharmacological Effects
Compounds that target GABA-A receptors have been explored for their potential in treating anxiety and other neurological disorders. The imidazole moiety within the compound may enhance its interaction with these receptors:
- Positive Allosteric Modulators (PAMs) : Some derivatives have been identified as PAMs at the GABA-A receptor's α1/γ2 interface, demonstrating improved metabolic stability and reduced hepatotoxicity .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a structurally similar compound in vitro. The compound demonstrated:
- IC50 Values : Ranging from 0.003 to 0.022 µM against HeLa and M109 cell lines.
- Mechanism : The binding interactions led to significant apoptosis in cancer cells through the modulation of IDO1 activity .
Case Study 2: Neuropharmacological Applications
Another investigation focused on the neuropharmacological properties of related compounds:
- GABA-A Receptor Interaction : Compounds were shown to preferentially bind to the α1/γ2 interface, enhancing receptor activity and providing a therapeutic avenue for anxiety disorders.
- Stability Profile : These compounds exhibited improved stability compared to traditional benzodiazepines, potentially leading to better safety profiles .
Data Summary Table
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c17-13-3-2-12(14(18)9-13)8-16(23)21-4-1-5-22(7-6-21)26(24,25)15-10-19-11-20-15/h2-3,9-11H,1,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKMEYBYRKWBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














